Cas no 637749-77-0 (3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate)

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a flavonoid-derived ester compound with potential applications in pharmaceutical and material science research. Its structure combines a chromen-4-one core with dimethoxyphenyl and 4-methoxybenzoate substituents, offering unique electronic and steric properties. The compound exhibits strong UV absorption due to its conjugated π-system, making it suitable for photochemical studies. Its methoxy groups enhance solubility in organic solvents while maintaining stability under standard conditions. This molecule may serve as a precursor for synthesizing bioactive derivatives or as a model compound for studying flavonoid-based materials. Its well-defined crystalline structure facilitates characterization by XRD and NMR techniques.
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate structure
637749-77-0 structure
商品名:3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
CAS番号:637749-77-0
MF:C25H20O7
メガワット:432.422107696533
CID:6553807

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
    • Benzoic acid, 4-methoxy-, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl ester
    • インチ: 1S/C25H20O7/c1-28-17-7-4-15(5-8-17)25(27)32-18-9-10-19-22(13-18)31-14-20(24(19)26)16-6-11-21(29-2)23(12-16)30-3/h4-14H,1-3H3
    • InChIKey: GISAUBNIOLJFGC-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C2C(=C1)OC=C(C1=CC=C(OC)C(OC)=C1)C2=O)(=O)C1=CC=C(OC)C=C1

じっけんとくせい

  • 密度みつど: 1.291±0.06 g/cm3(Predicted)
  • ふってん: 613.2±55.0 °C(Predicted)

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-1535-3mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
3mg
$63.0 2023-07-02
Life Chemicals
F3139-1535-10μmol
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
10μl
$69.0 2023-07-02
Life Chemicals
F3139-1535-4mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
4mg
$66.0 2023-07-02
Life Chemicals
F3139-1535-20mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
20mg
$99.0 2023-07-02
Life Chemicals
F3139-1535-25mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
25mg
$109.0 2023-07-02
Life Chemicals
F3139-1535-2mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
2mg
$59.0 2023-07-02
A2B Chem LLC
BA73442-1mg
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0
1mg
$245.00 2024-04-19
Life Chemicals
F3139-1535-5μmol
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
5μl
$63.0 2023-07-02
Life Chemicals
F3139-1535-20μmol
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
20μl
$79.0 2023-07-02
Life Chemicals
F3139-1535-2μmol
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
637749-77-0 90%+
2μl
$57.0 2023-07-02

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 関連文献

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoateに関する追加情報

Introduction to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS No. 637749-77-0)

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, identified by the CAS number 637749-77-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This chromen derivative exhibits a unique structural framework that has garnered considerable attention due to its potential pharmacological properties. The presence of both dimethoxyphenyl and methoxybenzoate moieties in its structure suggests a rich chemical diversity, making it a promising candidate for further investigation in various therapeutic applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The chromen scaffold, characterized by its benzopyranone core, is well-documented for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitution pattern in 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate may contribute to enhanced binding affinity and selectivity towards target enzymes or receptors, thereby improving its therapeutic efficacy.

In the context of current research, this compound has been explored for its potential role in modulating cellular pathways associated with diseases such as cancer and neurodegeneration. Studies have indicated that chromen derivatives can interact with key molecular targets, influencing processes like DNA replication and cell signaling. The dimethoxyphenyl group, in particular, has been shown to enhance the solubility and bioavailability of such compounds, facilitating their absorption and distribution within biological systems.

The methoxybenzoate moiety further enriches the pharmacophoric profile of this molecule by introducing additional functional groups that can participate in hydrogen bonding and hydrophobic interactions. These interactions are critical for establishing stable binding between the compound and its biological target, which is essential for achieving desired pharmacological effects. Moreover, the 4-oxo group at the 4-position of the chromen ring adds another layer of structural complexity, potentially influencing the compound's reactivity and metabolic stability.

Recent computational studies have employed molecular modeling techniques to predict the binding modes of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate with various protein targets. These simulations have provided valuable insights into how different substituents within the molecule contribute to its overall binding affinity. For instance, the electron-donating nature of the dimethoxyphenyl group may enhance interactions with positively charged residues in proteins, while the carboxylate group of the methoxybenzoate moiety can form salt bridges with negatively charged amino acid side chains.

Experimental validation of these computational findings has involved in vitro assays designed to assess the biological activity of this compound. Preliminary results suggest that it exhibits inhibitory effects on certain enzymes implicated in disease pathogenesis. For example, studies have demonstrated its ability to modulate kinases involved in cell proliferation and survival pathways. Such findings underscore the potential of this chromen derivative as a lead compound for developing novel therapeutic agents.

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate presents an intriguing challenge due to its complex structural features. Researchers have employed multi-step synthetic strategies involving condensation reactions, cyclization processes, and functional group transformations to construct this molecule efficiently. Advances in synthetic methodologies have enabled chemists to optimize reaction conditions, improving yields and purity while minimizing unwanted byproducts.

The development of novel synthetic routes has also facilitated the preparation of analogs of this compound with modified substituents. By systematically varying functional groups such as hydroxyl or halogen atoms within the chromen or benzoate moieties, scientists can explore how these changes affect biological activity. This approach allows for a deeper understanding of structure-activity relationships (SAR), guiding efforts to fine-tune pharmacological properties for specific applications.

In conclusion,3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS No. 637749-77-0) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to unravel its mechanisms of action and explore its therapeutic potential across various diseases. As our understanding of molecular interactions evolves,dimethoxyphenyl, methoxybenzoate, and other key components within this compound will likely play pivotal roles in shaping future drug development strategies.

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